

Ningetinib combination chemotherapy synergistic effects

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Compound Focus: Ningetinib

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Current Research Focus of Ningetinib

The most recent studies on **Ningetinib**, published in mid-2024, explore its potential in a new therapeutic area. The findings are from pre-clinical investigations, which means they are at an early stage and have not yet been tested in humans.

- **Drug & Target:** **Ningetinib** was identified as a novel inhibitor of FMS-like tyrosine kinase 3 (FLT3), a common mutation in acute myeloid leukemia (AML) [1] [2] [3].
- **Key Finding:** In laboratory studies (in vitro) and animal models (in vivo), **Ningetinib** demonstrated significant activity against AML with FLT3-ITD mutations. It was also effective against a specific "gatekeeper" mutation (F691L) that often causes resistance to other FLT3 inhibitors like Gilteritinib and Quizartinib [1] [2] [3].
- **Research Status:** It is important to note that **Ningetinib** is currently in Phase I clinical trials for solid tumors, and its application in AML is a new discovery from these pre-clinical studies [2] [3].

Summary of Available Experimental Data

The table below summarizes the key quantitative findings from the 2024 pre-clinical study for your quick reference.

Aspect Investigated	Experimental Model/System	Key Findings
Anti-proliferative Activity	MV4-11, MOLM13 AML cell lines	Ninnetinib inhibited cell proliferation with low IC50 values [2] [3].
Mechanism of Action	AML cell lines, Molecular Docking	Induced apoptosis, blocked cell cycle, inhibited FLT3 and downstream STAT5/AKT/ERK pathways [2] [3].
Activity Against Resistance	Ba/F3 cells & MOLM13 cells with FLT3-ITD-F691L mutation	Showed superior anti-leukemia activity and survival benefit compared to Gilteritinib and Quizartinib in mouse models [1] [2] [3].
Efficacy in Primary Cells	Patient-derived primary AML cells with FLT3-ITD	Exhibited inhibitory activity, supporting potential clinical relevance [2] [3].

Detailed Experimental Protocols

For your professional reference, here are the methodologies used in the cited studies to generate the above data.

- **Cell Viability Assay:**

- **Procedure:** Cells were seeded in 96-well plates and treated with varying concentrations of **Ninnetinib**. After 48 hours, cell viability was assessed using the **CellTiter-Glo 2.0 Luminescent Cell Viability Assay**, which measures ATP as an indicator of metabolically active cells [2] [3].
- **Data Analysis:** Dose-response curves were generated, and IC50 values were calculated using software such as GraphPad Prism [2] [3].

- **Apoptosis & Cell Cycle Analysis:**

- **Apoptosis:** Cells were treated with **Ninnetinib** for 24-48 hours, then stained with an **Annexin V/propidium iodide (PI) kit** and analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells [2] [3].
- **Cell Cycle:** After treatment, cells were fixed, stained with **propidium iodide**, and analyzed by flow cytometry to determine the distribution of cells in different phases (G0/G1, S, G2/M) of the

cell cycle [2] [3].

- **Western Blot (Immunoblot) Analysis:**

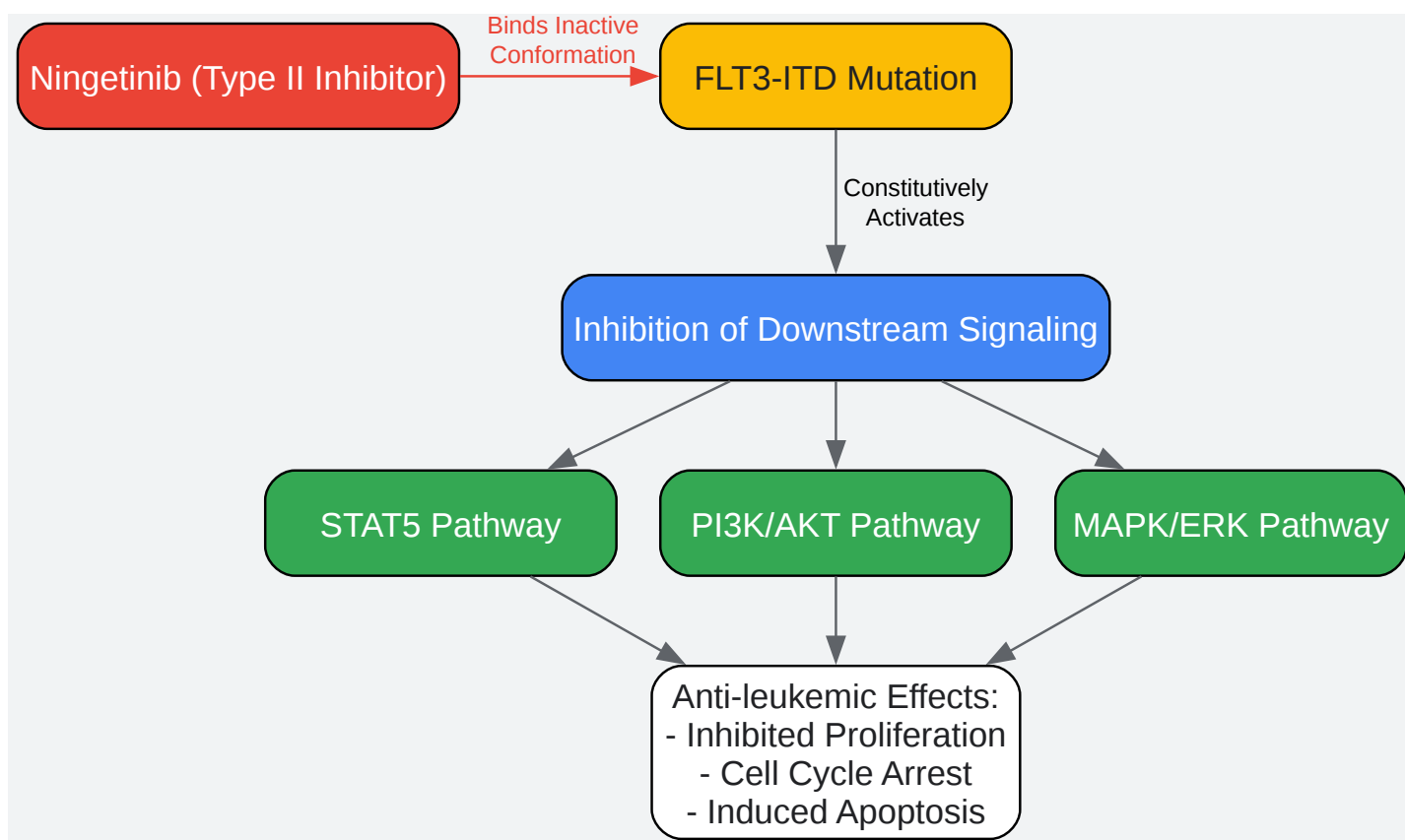
- **Procedure:** Proteins were extracted from treated cells, separated by **SDS-PAGE gel electrophoresis**, and transferred to a membrane. The membrane was then incubated with specific **primary antibodies** against targets like FLT3, p-FLT3, STAT5, p-STAT5, AKT, p-AKT, ERK, and p-ERK, followed by incubation with a **secondary antibody** conjugated to a detection system [2] [3].
- **Purpose:** This technique was used to verify the inhibition of the FLT3 protein and its downstream signaling pathways [2] [3].

- **In Vivo Efficacy Studies:**

- **Animal Models:** The anti-leukemic activity of **Ningetinib** was evaluated in **mouse xenograft models**. These models were generated by injecting leukemic cells (e.g., MOLM13 or Ba/F3 cells expressing FLT3-ITD or FLT3-ITD-F691L) into mice [2] [3].
- **Endpoint:** The primary endpoint was **overall survival**, and **Ningetinib** was reported to significantly prolong the survival of the mice compared to existing drugs [2] [3].

Ningetinib's Proposed Mechanism of Action in FLT3-mutated AML

The following diagram illustrates the proposed mechanism by which **Ningetinib** acts against FLT3-mutated AML, as identified in the 2024 study, integrating the signaling pathways involved [2] [3] [4].



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